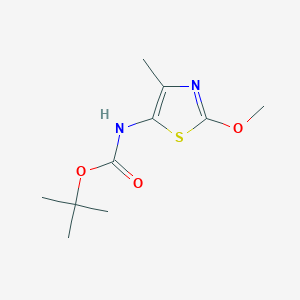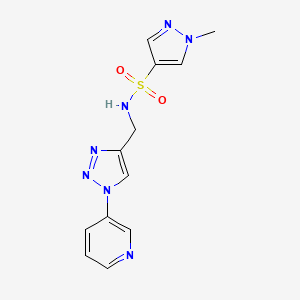
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is an electron-deficient molecule used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices . It is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to its large size and the presence of multiple functional groups. It contains a benzenesulfonamide group, a difluorobenzene group, and a dihydroindenyl group .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to its electron-deficient nature and the presence of multiple functional groups. For example, it can react with aldehydes through the Knoevenagel condensation reaction .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
A series of fluorinated benzenesulfonamides, closely related to the chemical structure , has been investigated for their potential as inhibitors of carbonic anhydrase isozymes I, II, VII, XII, and XIII. These compounds have demonstrated nanomolar binding potency, with fluorinated derivatives showing higher potency than non-fluorinated compounds. Such inhibitors have applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Dudutienė et al., 2013).
Photodynamic Therapy for Cancer
A new zinc phthalocyanine derivative containing benzenesulfonamide groups has been synthesized, showing promising properties for photodynamic therapy (PDT). This compound exhibits high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Organic Chemistry
Benzenesulfonamides, including derivatives similar to the query compound, have been used as intermediates in various synthetic organic chemistry applications. These compounds have facilitated the development of novel synthetic routes, including oxidative cross-coupling reactions and the synthesis of complex heterocyclic compounds, demonstrating their versatility in organic synthesis (Miura et al., 1998).
Propriétés
IUPAC Name |
2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)8-11-4-1-2-5-12(11)9-16/h1-7,19-20H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXGYGWFIDRVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)



![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)
![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)



![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)
